2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Overview
Description
The compound “2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains an imidazole ring and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyrazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the imidazole and pyrazole rings could make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could affect the compound’s solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial Activity
Research by Prasad (2021) involves the synthesis of derivatives similar to the compound , with a focus on their antibacterial activity. This work exemplifies the potential application of these compounds in developing new antibacterial agents.
Catalytic Applications
Boltina et al. (2012) explored pyrazolyl and imidazolyl compounds, including structures analogous to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol, in the context of catalysis, particularly for Heck coupling reactions (Boltina, Yankey, Guzei, Spencer, Ojwach, & Darkwa, 2012).
Polymerization Catalysts
Obuah et al. (2014) studied similar pyrazolylamine ligands as catalysts for the oligomerization and polymerization of ethylene, highlighting their role in producing polymers with varied properties (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Antitumor Agents
Research conducted by Abonía et al. (2011) involves synthesizing benzimidazoles with similar structural features for potential application as antitumor agents, showcasing the compound's relevance in cancer research (Abonía, Cortés, Insuasty, Quiroga, Nogueras, & Cobo, 2011).
Nucleoside Synthesis
Chien et al. (2005) focused on synthesizing nucleosides using compounds structurally akin to this compound. This demonstrates its importance in the development of novel nucleoside analogs (Chien, Berry, Drach, & Townsend, 2005).
Structural Studies
A study by Chen et al. (2021) details the synthesis of imidazo[1,2-a]pyridine derivatives and their structural characterization, offering insights into the compound's structural and electronic properties (Chen, Chen, Wu, Zhang, Liao, & Zhou, 2021).
OLEDs Development
The work by Lin et al. (2016) on bis-tridentate iridium(III) phosphors with functional chelates related to this compound underscores its potential in the development of efficient organic light-emitting diodes (OLEDs) (Lin, Chau, Liao, Wong, Lu, Sie, Chang, Fox, Low, Lee, & Chi, 2016).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known for their broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9-8-10-13(6-7-15)4-5-14(10)12-9/h4-5,8,15H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMALXCFGGEAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.